molecular formula C16H17NO3 B114872 N-Benzyl-L-tyrosine CAS No. 75768-66-0

N-Benzyl-L-tyrosine

Cat. No.: B114872
CAS No.: 75768-66-0
M. Wt: 271.31 g/mol
InChI Key: WUTPXBXSEMJIDW-HNNXBMFYSA-N
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Description

N-Benzyl-L-tyrosine is a chemical compound with the linear formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies . For instance, one study investigated the optimal conditions for the polymerization of N-carboxyanhydrides (NCAs) of γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), L-alanine (Ala), β-benzyl-L-aspartate (BLA), O-benzyl-L-serine (BLS), and O-benzyl-L-threonine (BLT) .

Scientific Research Applications

Enzymatic Reactions and Metabolism

  • N-Benzyl-L-tyrosine plays a role in enzymatic reactions involving tyrosine hydroxylase (TyrH). This enzyme catalyzes the hydroxylation of tyrosine, a critical step in various metabolic pathways (Frantom et al., 2002).

  • Studies on L-tyrosine derivatization have shown the potential to produce chemicals widely used in pharmaceutical, food, and cosmetics industries. This includes benzylisoquinoline alkaloids, an important class of pharmaceutical compounds (Tan et al., 2020).

Biotechnological and Industrial Applications

  • Metabolic engineering of yeast for L-tyrosine production has been explored for the development of bio-based production platforms for secondary metabolites, demonstrating the industrial relevance of L-tyrosine and its derivatives (Gold et al., 2015).

  • Biotechnological production of L-tyrosine using microbial strains has been reviewed, highlighting its applications in various industries due to its role as a precursor compound (Lütke-Eversloh et al., 2007).

Analytical and Sensing Applications

  • A study on crown ether modified sensors for detecting tyrosine in biological fluids indicates the analytical applications of L-tyrosine and its analogs in monitoring diseases like Parkinson's (Atta et al., 2020).

Medical and Therapeutic Research

  • Research involving the synthesis of radiolabeled inhibitors of aminopeptidase N using L-tyrosine derivatives, including this compound, contributes to understanding biochemical properties and potential therapeutic applications (Chen et al., 2000).

  • A study on stem cell mobilization methods using a small molecule related to this compound demonstrates potential advancements in donor-patient treatments in regenerative medicine (Nilsson & Cao, 2016).

Material Science and Polymer Chemistry

  • The synthesis of polymers derived from L-tyrosine, such as polycarbonates, polyarylates, and copolymers, shows the application of L-tyrosine derivatives in developing biodegradable materials (Bourke & Kohn, 2003).

Biochemical and Structural Studies

  • Investigations into the synthesis of tyrosine analogues provide insights into proton-coupled electron transfer processes in peptides and proteins, highlighting the utility of this compound in biochemical research (Nara et al., 2010).

  • Studies on gene knockout of L-tyrosine transport systems in Escherichia coli provide insights into L-tyrosine production, underlining its importance in metabolic engineering and industrial microbiology (Wang et al., 2019).

Future Directions

Future directions for N-Benzyl-L-tyrosine research could involve further exploration of its enzymatic production . Additionally, the development of sustainable methods for N-Boc deprotection, such as the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), could be another area of interest .

Mechanism of Action

Target of Action

N-Benzyl-L-tyrosine is a derivative of the amino acid L-tyrosine . L-tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin . Therefore, the primary targets of this compound are likely to be the same enzymes and pathways that interact with L-tyrosine.

Mode of Action

It is known that l-tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-aads), elimination catalyzed by tyrosine ammonia lyase (tal), and α-amino shifting . This compound, being a derivative of L-tyrosine, may interact with these enzymes and pathways in a similar manner.

Biochemical Pathways

L-tyrosine is involved in several biochemical pathways. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . This compound, as a derivative of L-tyrosine, may affect these pathways and their downstream effects.

Pharmacokinetics

It is known that l-tyrosine and its derivatives are used as prodrugs for l-tyrosine . Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . Therefore, the ADME properties of this compound and their impact on bioavailability would be an important area of study.

Result of Action

L-tyrosine and its derivatives are known to be involved in the synthesis of a variety of secondary metabolites, which are involved in numerous anabolic pathways responsible for the synthesis of pigment compounds, plant hormones, and biological polymers . These metabolites also mediate the transmission of nervous signals, quench reactive oxygen species in the brain, and are involved in the vast palette of animal coloration among other pathways .

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the functionalization of carbon nanotubes and graphene has led to the preparation of bioactive carbon nanomaterials that are being used in biomedicine as structural elements and in gene therapy and biosensing . The bonding of L-tyrosine and the homopolypeptide poly-L-tyrosine to graphene oxide nanoribbons (GONRs) has been studied , suggesting that similar processes could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

N-Benzyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the context of enzyme-substrate interactions. It is known to interact with enzymes such as α-chymotrypsin and subtilisin, which are serine proteases. These interactions involve the hydrolysis of this compound derivatives, such as this compound ethyl ester and this compound thiobenzyl ester . The nature of these interactions is characterized by the formation of enzyme-substrate complexes, leading to the cleavage of specific peptide bonds in the substrate.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. For instance, this compound derivatives are hydrolyzed by serine proteases such as α-chymotrypsin and subtilisin . These enzymes recognize and bind to the benzyl group of this compound, facilitating the cleavage of peptide bonds. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing their catalytic activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound derivatives can be hydrolyzed by enzymes over time, leading to the formation of different products . The stability of this compound in various experimental conditions can influence its long-term effects on cellular function, with potential implications for in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the hydrolysis of this compound derivatives by serine proteases can lead to the production of smaller peptide fragments and free amino acids, which can be further metabolized by cellular enzymes .

Properties

IUPAC Name

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPXBXSEMJIDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75768-66-0
Record name N-BENZYL-L-TYROSINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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